molecular formula C8H7BrN4O B6287895 5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% CAS No. 2168329-40-4

5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%

Cat. No. B6287895
CAS RN: 2168329-40-4
M. Wt: 255.07 g/mol
InChI Key: MBTACARHCHZHBO-UHFFFAOYSA-N
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Description

5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide is a derivative of imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative synthesis . Another method involves the Mizoroki–Heck reaction, followed by a two-step reduction, fluorination with NFSI and NaH, and hydrolysis in 12 M HCl .


Molecular Structure Analysis

The molecular structure of 5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide is characterized by the presence of a bromo group at the 5th position of the imidazo[1,2-a]pyridine ring and a carboxylic acid hydrazide group at the 2nd position .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Safety and Hazards

While specific safety and hazard information for 5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide is not available in the retrieved papers, general safety measures for handling chemicals include avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ensuring adequate ventilation .

Future Directions

The future directions for research on 5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide could include further exploration of its medicinal applications, particularly its activity against MDR-TB and XDR-TB . Additionally, further studies could investigate its synthesis, functionalization, and physical and chemical properties.

properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-2-1-3-7-11-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTACARHCHZHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide

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